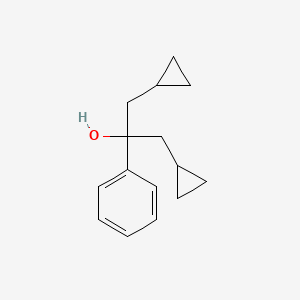

alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

Description

Contextualization within Tertiary Benzyl (B1604629) Alcohol Chemistry

Tertiary benzyl alcohols are a class of compounds characterized by a hydroxyl group attached to a benzylic carbon that is further bonded to three other carbon atoms. This structural arrangement leads to distinct chemical reactivity. For instance, the tertiary nature of the alcohol makes it resistant to oxidation under mild conditions that would typically convert primary and secondary alcohols to aldehydes and ketones, respectively. However, under acidic conditions, they are prone to dehydration due to the formation of a stable tertiary benzylic carbocation. The reactivity of tertiary benzyl alcohols can be finely tuned by the nature of the substituents on the aromatic ring and the aliphatic chains.

Significance of Cyclopropylmethyl Moieties in Organic and Medicinal Chemistry

The cyclopropylmethyl group is a highly valued structural motif in the realms of organic and medicinal chemistry. The three-membered cyclopropane (B1198618) ring possesses unique electronic and steric properties. Its strained ring structure imparts a high degree of s-character to its C-C bonds, leading to properties that are intermediate between those of alkanes and alkenes.

In medicinal chemistry, the incorporation of cyclopropylmethyl moieties into drug candidates has been shown to offer several advantages. These include:

Enhanced Potency: The rigid nature of the cyclopropyl (B3062369) group can help to lock a molecule into a bioactive conformation, leading to stronger binding with its biological target.

Increased Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug in the body.

Improved Pharmacokinetic Properties: The lipophilicity of the cyclopropyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Research Trajectories for α,α-bis(Cyclopropylmethyl)-benzyl alcohol and Related Structures

While dedicated research focusing solely on α,α-bis(Cyclopropylmethyl)-benzyl alcohol is still emerging, the broader interest in compounds containing both tertiary alcohol and cyclopropylmethyl functionalities points towards several potential research avenues. Current understanding suggests its utility as a precursor in the synthesis of more complex molecules. smolecule.com Its derivatives are being investigated for potential biological activities. The unique combination of a tertiary benzyl alcohol and two cyclopropylmethyl groups suggests that this compound and its analogs could be valuable scaffolds in the design of new therapeutic agents and novel materials. The exploration of its reactivity, spectroscopic properties, and potential applications remains an active area of interest for synthetic and medicinal chemists.

Interactive Data Table: Physicochemical Properties of α,α-bis(Cyclopropylmethyl)-benzyl alcohol

| Property | Value |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| CAS Number | 92654-59-6 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Interactive Data Table: Spectroscopic Data of a Structurally Similar Compound (α-Cyclopropylbenzyl alcohol)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the phenyl protons, the methine proton adjacent to the hydroxyl group, and the protons of the cyclopropyl ring. |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the carbinol carbon, and the carbons of the cyclopropyl ring. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Properties

IUPAC Name |

1,3-dicyclopropyl-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUYFCDDVJGLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CC2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704531 | |

| Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92654-59-6 | |

| Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of α,α Bis Cyclopropylmethyl Benzyl Alcohol

Reactions of the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of reactivity in α,α-bis(cyclopropylmethyl)-benzyl alcohol, participating in substitution and elimination reactions. Its behavior is characteristic of a tertiary benzylic alcohol, where reaction pathways often involve the formation of a highly stabilized carbocation.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. For α,α-bis(cyclopropylmethyl)-benzyl alcohol, this transformation can be achieved through several established protocols, although the steric hindrance around the tertiary alcohol may influence reaction rates and require specific conditions.

One common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. nih.gov Given the propensity of tertiary benzylic alcohols to undergo dehydration (elimination) in strong acid, conditions must be carefully controlled.

A milder and often more effective method for sterically hindered alcohols is the Mitsunobu reaction. researchgate.net This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. This pathway proceeds with an inversion of stereochemistry, although this is not relevant for the achiral starting material.

Alternatively, the alcohol can be converted to an alkoxide with a strong base and then reacted with a more reactive acylating agent, such as an acyl chloride or anhydride. This approach avoids acidic conditions that could promote side reactions.

Table 1: Potential Esterification Reactions

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; water removal is necessary. Risk of elimination for tertiary alcohols. wikipedia.org |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions suitable for acid-sensitive substrates. |

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD or DIAD | Mild conditions, proceeds with inversion of configuration. researchgate.net |

The oxidation of alcohols is a fundamental transformation in organic synthesis that typically yields aldehydes, ketones, or carboxylic acids. rsc.org However, the reactivity is highly dependent on the substitution of the alcohol carbon. Primary alcohols can be oxidized to aldehydes or carboxylic acids, and secondary alcohols are oxidized to ketones. libretexts.org

α,α-bis(Cyclopropylmethyl)-benzyl alcohol is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is not attached to any hydrogen atoms. libretexts.org Consequently, it is resistant to oxidation under standard conditions that require the presence of a C-H bond on the carbinol carbon, such as those using chromium-based reagents (e.g., PCC, Jones reagent) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgmasterorganicchemistry.com The formation of a carbon-to-oxygen double bond is precluded without the cleavage of a carbon-carbon bond, which requires harsh conditions and typically leads to degradation of the molecule. libretexts.org

While direct oxidation to a stable ketone is not feasible, reactions under forcing oxidative conditions could potentially lead to fragmentation of the molecule. Benzylic oxidation is a known process, but it specifically targets benzylic C-H bonds to form carbonyls. masterorganicchemistry.comresearchgate.net Since α,α-bis(cyclopropylmethyl)-benzyl alcohol lacks such a bond, this pathway is not accessible. Therefore, the primary mechanistic investigation in this area would focus on the compound's stability and lack of reactivity toward common oxidizing agents.

Deoxygenation, the removal of the hydroxyl group and its replacement with a hydrogen atom, is a significant reaction for benzylic alcohols. This transformation often proceeds through a mechanism involving the formation of a carbocation intermediate. libretexts.org The structure of α,α-bis(cyclopropylmethyl)-benzyl alcohol is exceptionally well-suited for such a pathway.

The reaction is typically initiated by protonating the hydroxyl group with a strong acid, converting it into a good leaving group (water). libretexts.org Subsequent departure of the water molecule generates a tertiary benzylic carbocation. This intermediate is highly stabilized through several effects:

Tertiary Carbocation: Inherently more stable than secondary or primary carbocations.

Benzylic Stabilization: The positive charge is delocalized into the adjacent phenyl ring through resonance.

Cyclopropylmethyl Stabilization: The adjacent cyclopropyl (B3062369) groups are exceptionally effective at stabilizing positive charge through hyperconjugation and σ-aromaticity.

Once formed, this stable carbocation can be trapped by a hydride source, such as triethylsilane (Et₃SiH), to complete the deoxygenation process. This ionic hydrogenation is a common and effective method for the deoxygenation of alcohols that can form stable carbocation intermediates.

Table 2: Deoxygenation via Ionic Hydrogenation

| Step | Description | Mechanism |

|---|---|---|

| 1. Protonation | The hydroxyl group is protonated by a strong acid (e.g., trifluoroacetic acid, TFA). | Acid-Base Reaction |

| 2. Carbocation Formation | The protonated alcohol loses a molecule of water to form a highly stabilized tertiary, benzylic carbocation. | Sₙ1-type Elimination |

| 3. Hydride Transfer | A hydride donor, such as triethylsilane, delivers a hydride ion to the carbocation. | Nucleophilic Attack |

Reactivity of the Aromatic Ring

The phenyl group of α,α-bis(cyclopropylmethyl)-benzyl alcohol can participate in electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituent on the ring, in this case, the -C(OH)(CH₂-cyclopropyl)₂ group, directs the position of the incoming electrophile. This substituent is classified as an activating, ortho, para-directing group. The alkyl portion of the substituent activates the ring towards substitution via an inductive effect, donating electron density and stabilizing the carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com

However, the large steric bulk of the α,α-bis(cyclopropylmethyl) group would significantly hinder the approach of an electrophile to the ortho positions. Therefore, substitution is expected to occur almost exclusively at the para position.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | para-nitro derivative youtube.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | para-bromo or para-chloro derivative masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | para-sulfonic acid derivative youtube.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | para-alkyl derivative (potential for carbocation rearrangement of R) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl derivative |

The mechanism for these reactions involves two main steps:

Attack on the Electrophile: The π-system of the aromatic ring acts as a nucleophile and attacks the strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Further functionalization of the phenyl ring can be achieved by leveraging the products of electrophilic aromatic substitution. For instance, a nitro group introduced at the para position can be readily reduced to an amine (-NH₂). This amine can then be converted into a wide array of other functional groups via diazotization followed by Sandmeyer or related reactions.

Similarly, a bromine atom introduced via halogenation can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of alkyl, vinyl, alkynyl, or aryl groups to the phenyl ring, providing a powerful strategy for elaborating the molecular structure.

Another strategy involves directed ortho-metalation. While the steric hindrance of the primary substituent makes ortho substitution difficult via EAS, it is possible that the hydroxyl group could direct a metalating agent (like an organolithium reagent) to one of the ortho positions. The resulting aryllithium or related organometallic species could then be trapped with various electrophiles. However, the acidity of the hydroxyl proton would need to be addressed, likely through protection or by using excess metalating agent.

Reactivity Involving Cyclopropylmethyl Groups

The cyclopropylmethyl moiety is a well-studied functional group in organic chemistry, known for its propensity to undergo rapid rearrangements, particularly under radical conditions. This reactivity is a direct consequence of the significant strain energy inherent in the cyclopropane (B1198618) ring, estimated to be approximately 115 kJ/mol. psu.edu Homolytic cleavage of a carbon-carbon bond in the ring leads to a highly exothermic rearrangement, providing a strong thermodynamic driving force for such reactions. psu.edu

The formation of a radical at the benzylic carbon of α,α-bis(cyclopropylmethyl)-benzyl alcohol would be expected to trigger an exceedingly fast ring-opening of one of the cyclopropylmethyl groups. This transformation is one of the most rapid radical rearrangements known, often utilized as a "radical clock" to time other fast radical processes. psu.eduwikipedia.org The parent cyclopropylmethyl radical rearranges to the but-3-enyl radical with a rate constant on the order of 10⁸ s⁻¹ at room temperature. psu.eduwikipedia.org

The regioselectivity of the ring-opening process is heavily influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting rearranged radical. psu.edu The reaction proceeds via the homolytic cleavage of a β-γ carbon-carbon bond of the cyclopropane ring. In substituted systems, the bond that cleaves is typically the one that leads to the formation of the more stable radical product. psu.edursc.org For instance, a phenyl substituent on the cyclopropane ring directs the cleavage to form a more stable benzylic radical. psu.edu In the case of α,α-bis(cyclopropylmethyl)-benzyl alcohol, the radical center is already a stabilized benzylic radical. Evidence from studies on the α-cyclopropylbenzyl radical suggests that the ring-opening is reversible, with the equilibrium potentially favoring the closed-ring form. researchgate.net

| Radical Structure | Rate Constant (k) at 298 K (s⁻¹) | Rearranged Product |

|---|---|---|

| Cyclopropylmethyl | 8.6 x 10⁷ | But-3-enyl radical |

| 1-Methylcyclopropylmethyl | ~1 x 10⁸ | 2-Methylbut-3-enyl radical |

| 2-Phenylcyclopropylmethyl | Significantly faster than parent | 4-Phenylbut-3-enyl radical (Benzylic) |

Data sourced from general studies on cyclopropylmethyl radical kinetics. psu.eduwikipedia.org

Beyond radical reactions, cyclopropane derivatives, particularly those with vinyl substituents, are known to undergo thermally-induced pericyclic rearrangements. Given that the cyclopropylmethyl groups can be considered structurally analogous to substituted vinyl groups, similar rearrangement pathways are plausible for derivatives of α,α-bis(cyclopropylmethyl)-benzyl alcohol, especially under thermal conditions.

One of the most relevant transformations is the vinylcyclopropane-cyclopentene rearrangement . This process typically requires high temperatures (often >300 °C) and proceeds through a diradical intermediate, leading to the expansion of the three-membered ring into a five-membered ring. nih.govacs.org Studies on 1,1-divinyl-2-phenylcyclopropanes, which are structurally similar to the core of the title compound, show that this rearrangement is a default thermal pathway. acs.org The reaction is regioselective, with migration occurring towards the more substituted carbon of the cyclopropane ring. acs.org

Another potential pathway, if the molecule were to be modified to possess adjacent vinyl-like groups, is the divinylcyclopropane-cycloheptadiene rearrangement . This is a specific type of Cope rearrangement that is also driven by the release of ring strain. organicreactions.orgbeilstein-journals.orgwikipedia.org This concerted nih.govnih.gov-sigmatropic rearrangement typically occurs at lower temperatures than the vinylcyclopropane (B126155) rearrangement, especially for cis-divinylcyclopropanes, and proceeds through a boat-like transition state to form a seven-membered ring. beilstein-journals.orgnih.gov

| Rearrangement Type | Typical Substrate | Key Intermediate/Transition State | Product | Typical Conditions |

|---|---|---|---|---|

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Diradical | Cyclopentene (B43876) | Thermal (>300 °C) |

| Divinylcyclopropane Rearrangement (Cope) | cis-1,2-Divinylcyclopropane | Boat-like concerted transition state | Cyclohepta-1,4-diene | Thermal (<200 °C) |

This table summarizes general rearrangement pathways for related structures. nih.govacs.orgnih.gov

Mechanistic Studies of Key Transformations

Mechanistic investigations into the reactions of cyclopropane derivatives provide a framework for understanding the potential transformations of α,α-bis(cyclopropylmethyl)-benzyl alcohol. These studies often focus on identifying transient intermediates and measuring reaction kinetics to elucidate the operative pathways.

The investigation of reaction intermediates is crucial for distinguishing between different mechanistic possibilities, such as stepwise radical pathways versus concerted pericyclic reactions.

Radical Intermediates : In radical-mediated ring-opening reactions, the primary intermediate is the initial cyclopropylmethyl radical itself (in this case, the tertiary benzylic radical). This rapidly equilibrates with the ring-opened but-3-enyl radical. psu.eduresearchgate.net The structure and stability of this open-chain radical dictate the final product distribution. For the α-cyclopropylbenzyl radical, spectroscopic data have been used to identify both the closed and open forms, confirming the reversibility of the process. researchgate.net

Pericyclic Intermediates : For thermal rearrangements like the vinylcyclopropane isomerization, the key intermediate is believed to be a short-lived 1,3-diradical . nih.gov This is formed by the homolytic cleavage of one of the cyclopropane C-C bonds. Subsequent bond rotation and radical recombination then lead to the final cyclopentene product. In the case of the divinylcyclopropane rearrangement, the reaction is generally considered concerted and proceeds through a highly ordered, boat-like six-electron transition state , avoiding discrete intermediates. beilstein-journals.orgnih.gov Investigations into the rearrangements of 1,1-divinyl-2-phenylcyclopropanes have identified products consistent with both vinylcyclopropane and Cope-type rearrangement pathways, suggesting the accessibility of these different intermediate states depending on the specific substrate and reaction conditions. nih.govacs.orgnih.gov

The unimolecular ring-opening of a cyclopropylmethyl radical is a first-order reaction with a very well-calibrated rate constant. wikipedia.org This reaction is so fast that it can be used to measure the rates of competing bimolecular reactions, such as hydrogen atom abstraction or trapping by other reagents. psu.eduwikipedia.org The ratio of ring-opened to unrearranged products, when analyzed as a function of the trapping agent's concentration, allows for the calculation of the unknown rate constant of the trapping reaction. wikipedia.org

Kinetic studies on various substituted cyclopropylmethyl radicals have established the Arrhenius parameters for the ring-opening reaction, allowing for the calculation of rate constants over a range of temperatures. mcmaster.ca For instance, direct measurements by laser flash photolysis have been used to determine the kinetics of ring-opening for aryl-substituted cyclopropylcarbinyl radicals. acs.org These studies show that substituents can influence the rate by orders of magnitude. A phenyl group at the radical center, as in the α-cyclopropylbenzyl radical, stabilizes the radical, but kinetic data suggests the ring-opening remains extremely rapid, albeit reversible. researchgate.netacs.org Any radical reaction initiated at the benzylic position of α,α-bis(cyclopropylmethyl)-benzyl alcohol would therefore involve an immediate, sub-microsecond equilibration with the ring-opened radical isomer.

| Reaction | log(A/s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) |

|---|---|---|---|

| Cyclopropylmethyl → But-3-enyl | 13.9 ± 0.4 | 7.6 ± 0.1 | 303-362 |

Data from calibration studies of the cyclopropylmethyl radical clock. mcmaster.ca

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular puzzle.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the cyclopropylmethyl substituents, and the methine and methylene protons of the cyclopropyl (B3062369) rings would be expected. The aromatic protons typically appear in the downfield region (δ 7.2-7.5 ppm), and their splitting pattern can provide information about the substitution on the benzene (B151609) ring. The benzylic alcohol proton would present as a singlet, the chemical shift of which can be concentration-dependent. The methylene protons adjacent to the cyclopropyl rings would likely appear as a complex multiplet due to diastereotopicity and coupling with the cyclopropyl protons. The protons on the cyclopropyl rings themselves are known to resonate in the upfield region (typically δ 0.2-1.0 ppm), a characteristic feature of these strained ring systems.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The quaternary benzylic carbon bearing the hydroxyl group and the two cyclopropylmethyl groups would have a characteristic chemical shift. The aromatic carbons would appear in the typical range of δ 125-145 ppm. The methylene carbons of the cyclopropylmethyl groups and the carbons of the cyclopropyl rings would also exhibit specific resonances, confirming the presence of these structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 |

| Benzylic Alcohol Proton (-OH) | Variable (singlet) |

| Methylene Protons (-CH₂-) | Multiplet |

| Cyclopropyl Protons | 0.2 - 1.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Benzylic Carbon | ~70-80 |

| Aromatic Carbons | 125 - 145 |

| Methylene Carbons (-CH₂-) | ~40-50 |

| Cyclopropyl Carbons | ~5-15 |

The presence of a chiral center at the benzylic carbon in this compound means that advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe its stereochemistry and preferred conformation in solution. For instance, irradiation of the benzylic alcohol proton might show NOE enhancement to nearby protons on the cyclopropylmethyl groups and the aromatic ring, providing insights into the spatial arrangement of these substituents. The diastereotopic nature of the methylene protons in the cyclopropylmethyl groups, arising from the adjacent chiral center, would be evident in the ¹H NMR spectrum and can be further analyzed using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign their specific chemical shifts and coupling constants.

NMR spectroscopy is a powerful technique for real-time monitoring of chemical reactions. nih.govnews-medical.netbeilstein-journals.org In the synthesis of this compound, for example, via the Grignard reaction of a suitable benzoyl precursor with cyclopropylmethylmagnesium bromide, ¹H NMR can be used to follow the disappearance of the starting material's signals and the appearance of the product's characteristic resonances. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry. Furthermore, in situ NMR monitoring can help in the detection and characterization of any transient intermediates or byproducts, providing valuable mechanistic insights into the reaction pathway. researchgate.netresearchgate.net

Infrared (IR) and Mass Spectrometry (MS) in Mechanistic Investigations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. libretexts.orglibretexts.orgpressbooks.pub In the IR spectrum of this compound, a broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. libretexts.orgpressbooks.pub The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The aliphatic C-H stretching vibrations of the cyclopropylmethyl groups would be observed in the 2850-3000 cm⁻¹ range. libretexts.org The characteristic C-O stretching vibration of a tertiary alcohol would also be present, typically in the 1100-1200 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (tertiary alcohol) | 1100 - 1200 | Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of benzyl alcohol derivatives in a mass spectrometer often involves characteristic pathways. libretexts.orgstackexchange.comresearchgate.net For this compound, common fragmentation processes would likely include:

Alpha-cleavage: Loss of a cyclopropylmethyl radical (•CH₂-c-C₃H₅) to form a stable, resonance-stabilized oxonium ion. libretexts.org

Dehydration: Elimination of a water molecule (H₂O) from the molecular ion, leading to a fragment ion with a mass 18 units less than the parent ion. libretexts.org

Loss of the benzyl group: Cleavage of the bond between the benzylic carbon and the aromatic ring.

Rearrangements: Complex rearrangements involving the cyclopropyl rings are also possible.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule and gain a deeper understanding of its chemical reactivity under the high-energy conditions of the mass spectrometer.

Electronic Spectroscopy (UV-Vis) in Understanding Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as the benzene ring in this compound. The benzene ring is a well-known chromophore that exhibits characteristic absorption bands in the UV region. Typically, substituted benzenes show a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. youtube.com The presence of the alkyl and hydroxyl substituents on the benzene ring in this compound would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. While not providing detailed structural information like NMR or MS, UV-Vis spectroscopy can confirm the presence of the aromatic chromophore and provide a quantitative measure of the compound's concentration in solution.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

As of the latest available research, detailed X-ray crystallography data for derivatives of this compound is not present in the public domain. While the synthesis and potential applications of this compound are noted in chemical literature, specific studies focusing on the single-crystal X-ray diffraction analysis of its derivatives, which would provide precise measurements of bond lengths, bond angles, and crystal packing, have not been published.

The determination of the three-dimensional atomic arrangement in the solid state is crucial for understanding a molecule's steric and electronic properties, which in turn influence its reactivity and biological interactions. For a molecule like this compound, which contains bulky cyclopropylmethyl groups, X-ray crystallography would offer invaluable insights into the conformational preferences and non-covalent interactions within the crystal lattice.

Typically, such a study would involve the synthesis of a suitable crystalline derivative of the parent alcohol. The resulting crystal would then be subjected to X-ray diffraction, and the collected data would be used to solve and refine the crystal structure. The findings would be presented in crystallographic information files (CIFs) and summarized in data tables within a research publication.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific research articles or crystallographic database entries containing this information for derivatives of this compound. Therefore, the creation of detailed research findings and data tables as requested is not possible at this time. Further experimental research would be required to produce the data necessary for this section of the article.

Computational and Theoretical Chemistry of α,α Bis Cyclopropylmethyl Benzyl Alcohol

Density Functional Theory (DFT) Calculations for Electronic Structure

No published studies were found that performed Density Functional Theory (DFT) calculations on α,α-bis(Cyclopropylmethyl)-benzyl alcohol. Consequently, there is no available data on the following:

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The search yielded no results for molecular dynamics (MD) simulations of α,α-bis(Cyclopropylmethyl)-benzyl alcohol. Therefore, its dynamic behavior, interactions with solvents, or behavior in complex systems have not been computationally modeled and reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability as a Scaffold)

No Quantitative Structure-Activity Relationship (QSAR) modeling studies were found that utilize α,α-bis(Cyclopropylmethyl)-benzyl alcohol as a molecular scaffold. Its potential applicability in such predictive models for biological activity has not been explored in the available literature.

Applications in Organic Synthesis and Materials Science Research

α,α-bis(Cyclopropylmethyl)-benzyl alcohol as a Versatile Building Block

In the field of organic synthesis, α,α-bis(Cyclopropylmethyl)-benzyl alcohol serves as a versatile building block. The reactivity of the compound is centered around its hydroxyl group and the aromatic ring, allowing for a variety of chemical transformations. smolecule.com The presence of the cyclopropyl (B3062369) groups provides unique steric and electronic characteristics that can influence the outcome of reactions and the properties of the resulting products.

The structure of α,α-bis(Cyclopropylmethyl)-benzyl alcohol makes it a suitable starting material, or precursor, for the synthesis of more complex organic molecules. smolecule.com Its potential is particularly noted in the development of specialty chemicals and as a precursor in pharmaceutical drug synthesis, where its unique structural features can be leveraged. smolecule.com The primary reactive sites—the alcohol and the aromatic ring—allow for a range of modifications. The hydroxyl group can undergo esterification to form esters or be oxidized to yield the corresponding ketone. smolecule.com Additionally, the benzyl (B1604629) position is susceptible to electrophilic aromatic substitution, enabling further functionalization of the benzene (B151609) ring. smolecule.com These reactions demonstrate its utility as a versatile intermediate for constructing larger, more intricate molecular frameworks.

Below is a table summarizing key reactions that enable its use as a precursor.

| Reaction Type | Reagent Class | Product Class | Potential Application |

| Esterification | Carboxylic Acids / Acyl Halides | Esters | Synthesis of functional materials, pro-drugs |

| Oxidation | Oxidizing Agents (e.g., PCC, KMnO₄) | Ketones | Intermediates for further C-C bond formation |

| Substitution | Electrophiles (e.g., Halogens, Nitrating agents) | Substituted Aromatics | Modification of electronic and physical properties |

This table illustrates the synthetic possibilities utilizing α,α-bis(Cyclopropylmethyl)-benzyl alcohol as a starting material.

The benzylic carbon atom in α,α-bis(Cyclopropylmethyl)-benzyl alcohol, which is bonded to the hydroxyl group, is a prochiral center. While the molecule itself is achiral, the selective synthesis or resolution of its enantiomers could render it a valuable component in the chiral pool for asymmetric synthesis. The synthesis of compounds with chiral benzyl centers is a significant area of research. nih.gov Catalytic methods are often employed to achieve high enantioselectivity in the creation of such chiral amines and alcohols. nih.gov

Should an efficient method for the asymmetric synthesis of one enantiomer of α,α-bis(Cyclopropylmethyl)-benzyl alcohol be developed, it could serve as a chiral building block. The rigid and well-defined three-dimensional structure imparted by the cyclopropylmethyl groups could offer excellent stereocontrol in subsequent transformations, making it a potentially useful starting material for the synthesis of enantiomerically pure complex molecules.

Incorporation into Polymer Chemistry and Material Formulations

The distinct structural attributes of α,α-bis(Cyclopropylmethyl)-benzyl alcohol have led to its investigation for use in polymer chemistry and the formulation of new materials. smolecule.com The incorporation of bulky, rigid groups into polymer structures is a known strategy for modifying the physical and thermal properties of the resulting materials.

The hydroxyl group of α,α-bis(Cyclopropylmethyl)-benzyl alcohol provides a convenient handle for its conversion into a polymerizable monomer. Through esterification with molecules like acrylic acid or methacrylic acid, a vinyl-type monomer could be synthesized, capable of undergoing free-radical polymerization.

Furthermore, research on other benzyl alcohols has shown their utility in various polymerization processes. For instance, benzyl alcohols can act as accelerators in the photoinitiated cationic ring-opening polymerization of epoxide monomers. researchgate.net In such systems, the alcohol participates in the reaction mechanism, often through a chain transfer process, and becomes incorporated into the final polymer structure. researchgate.net In a related application, N,N-dimethylaminobenzyl alcohol has been successfully used as a co-initiator for the photopolymerization of dental resins, highlighting the role that benzyl alcohol derivatives can play in initiating and controlling polymerization. nih.gov These examples suggest that α,α-bis(Cyclopropylmethyl)-benzyl alcohol could be designed into monomers or used as an additive to modulate polymerization reactions and incorporate its unique structure into polymer chains.

The investigation of structure-property relationships is fundamental to materials science, aiming to understand how a molecule's chemical structure dictates the macroscopic properties of a material. researchgate.netresearchgate.net Incorporating α,α-bis(Cyclopropylmethyl)-benzyl alcohol into a polymer is expected to significantly influence the material's properties due to its bulky and rigid cyclopropylmethyl substituents.

The introduction of such sterically demanding groups into a polymer backbone would likely restrict the rotational freedom of the polymer chains. This reduction in chain mobility typically leads to an increase in the glass transition temperature (Tg), resulting in a material that retains its stiffness and solid-state properties at higher temperatures. The inherent stability of the cyclopropyl and phenyl rings could also contribute to enhanced thermal stability of the final polymer.

The table below outlines the anticipated effects of incorporating this compound into a polymer matrix, based on established principles of polymer science.

| Structural Feature | Anticipated Effect on Polymer Property | Rationale |

| Bulky Cyclopropylmethyl Groups | Increased Glass Transition Temperature (Tg) | Steric hindrance restricts polymer chain mobility. |

| Rigid Ring Structures | Enhanced Thermal Stability | The stable aliphatic and aromatic rings require more energy to decompose. |

| Non-planar Structure | Potentially Reduced Crystallinity | The bulky groups may disrupt chain packing, leading to more amorphous materials. |

| Aromatic Core | Increased Mechanical Stiffness | The rigid phenyl group contributes to the overall rigidity of the polymer backbone. |

This table projects the structure-property relationships for materials derived from α,α-bis(Cyclopropylmethyl)-benzyl alcohol.

Medicinal Chemistry Research Applications Non Clinical Focus

α,α-bis(Cyclopropylmethyl)-benzyl alcohol as a Scaffold in Drug Design

The unique architecture of α,α-bis(cyclopropylmethyl)-benzyl alcohol, characterized by a central benzyl (B1604629) alcohol core flanked by two cyclopropylmethyl groups, presents an intriguing scaffold for medicinal chemists. The rigid, three-dimensional nature of the cyclopropyl (B3062369) rings can introduce conformational constraints, which can be advantageous in achieving specific and high-affinity interactions with biological targets. The benzyl alcohol moiety provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space.

Structure-Activity Relationship (SAR) Studies of α,α-bis(Cyclopropylmethyl)-benzyl alcohol Analogues

Systematic modification of the α,α-bis(cyclopropylmethyl)-benzyl alcohol scaffold would be crucial to establish a comprehensive structure-activity relationship (SAR). SAR studies provide invaluable insights into how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

Impact of Substituent Modifications on Molecular Recognition

The introduction of various substituents on the phenyl ring of α,α-bis(cyclopropylmethyl)-benzyl alcohol would likely have a profound impact on its molecular recognition by a target protein. For instance, electron-withdrawing groups could enhance interactions with electron-rich pockets, while bulky hydrophobic groups could improve binding to non-polar cavities. A systematic exploration of substituent size, electronics, and position on the aromatic ring would be necessary to delineate the key determinants of activity.

| Substituent Position | Substituent Type | Predicted Impact on Activity |

| Ortho | Small, electron-withdrawing | May induce a conformational change, potentially increasing selectivity. |

| Meta | Hydrogen bond donor/acceptor | Could introduce new interactions with the target, enhancing affinity. |

| Para | Large, hydrophobic | May improve binding to a hydrophobic pocket, increasing potency. |

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements of the functional groups within α,α-bis(cyclopropylmethyl)-benzyl alcohol analogues could lead to compounds with improved pharmacokinetic or pharmacodynamic properties. For example, replacing a cyclopropyl group with other small, constrained ring systems could fine-tune the conformational rigidity and lipophilicity of the molecule. Similarly, the hydroxyl group could be replaced with a bioisostere such as a thiol or an amide to alter its hydrogen bonding characteristics and metabolic stability.

Biochemical and Molecular Mechanism Investigations (In Vitro and Non-Human In Vivo)

To understand the potential therapeutic applications of α,α-bis(cyclopropylmethyl)-benzyl alcohol derivatives, it would be essential to investigate their biochemical and molecular mechanisms of action. Initial in vitro studies would involve screening a library of analogues against a panel of biological targets to identify potential hits. For promising compounds, further in vitro experiments would be conducted to determine their potency, selectivity, and mode of action.

Preclinical Pharmacological Evaluation in Animal Models

The preclinical assessment of a compound in animal models is a crucial phase in research, providing insights into its in vivo behavior. This section explores the available, albeit limited, information on the non-human pharmacological evaluation of α,α-bis(Cyclopropylmethyl)-benzyl alcohol.

There is a notable absence of published research on the activity of α,α-bis(Cyclopropylmethyl)-benzyl alcohol in any specific animal models of disease. Such studies are essential for elucidating the potential pharmacological effects of a compound in a biological system, yet data for this specific molecule have not been reported in the scientific literature.

Investigations into the metabolic stability and pharmacokinetic profile of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. However, there are no available non-human in vivo or in vitro studies that characterize the metabolic fate or pharmacokinetic parameters of α,α-bis(Cyclopropylmethyl)-benzyl alcohol.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for α,α-bis(Cyclopropylmethyl)-benzyl alcohol

The synthesis of α,α-bis(Cyclopropylmethyl)-benzyl alcohol is conventionally achievable through classical methods such as the Grignard reaction between a benzoyl derivative and cyclopropylmethylmagnesium bromide. However, future research should focus on developing more advanced and efficient synthetic strategies that offer better control over purity, yield, and stereochemistry.

Key areas for development include:

Asymmetric Synthesis: The central carbon atom is a pro-stereocenter, and the development of enantioselective synthetic routes would be a significant advancement. This could be explored through the use of chiral catalysts or auxiliaries in the addition of cyclopropylmethyl nucleophiles to prochiral ketones.

Flow Chemistry: Continuous flow synthesis could offer improved heat and mass transfer, leading to higher yields, reduced reaction times, and enhanced safety compared to batch processes.

Biocatalysis: The use of engineered enzymes, such as ketoreductases, could provide a highly selective and environmentally benign route to chiral versions of this alcohol.

| Proposed Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Grignard Addition | Access to enantioenriched products. | Development of novel chiral ligands or catalysts. |

| Catalytic Transfer Hydrogenation | Use of milder, more functional group tolerant conditions. | Screening of asymmetric ruthenium or rhodium catalysts. |

| Continuous Flow Synthesis | Improved scalability, safety, and process control. | Reactor design and optimization of reaction parameters. |

| Biocatalytic Reduction | High enantioselectivity and green chemistry principles. | Enzyme screening and protein engineering. |

Exploration of Cascade Reactions and Multicomponent Transformations

The structure of α,α-bis(Cyclopropylmethyl)-benzyl alcohol is well-suited for initiating cascade reactions. The tertiary alcohol can be converted into a carbocation intermediate under acidic conditions, which could then trigger subsequent transformations involving the cyclopropyl (B3062369) groups.

Future research should investigate:

Acid-Catalyzed Rearrangements: The benzylic carbocation could initiate ring-opening or rearrangement of the cyclopropylmethyl groups, leading to complex polycyclic structures in a single step. To the best of our knowledge, the application of Brønsted acid catalyzed deprotection and stereoselective cyclization cascade reactions represents a promising tool for asymmetric synthesis. nih.gov

Multicomponent Reactions (MCRs): Designing MCRs where a phenyl ketone, two equivalents of a cyclopropylmethyl precursor, and another reactant assemble to form complex molecules based on the α,α-bis(Cyclopropylmethyl)-benzyl alcohol scaffold.

Advanced Mechanistic Elucidation of Cyclopropyl-Benzyl Interactions

The interaction between the cyclopropyl rings and the benzylic position is a key feature of this molecule. The cyclopropyl group can stabilize an adjacent positive charge through its unique electronic properties, a phenomenon known as "σ-π conjugation." A deeper understanding of these interactions is crucial for predicting and controlling the molecule's reactivity.

Avenues for mechanistic studies include:

Computational Modeling: High-level density functional theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insight into the energetic landscape of potential reaction pathways.

Kinetic Isotope Effect Studies: Investigating the reaction rates of deuterated analogues can help elucidate the nature of bond-breaking and bond-forming steps in proposed mechanisms.

Spectroscopic Analysis: Advanced NMR techniques and physical organic studies can probe the electronic communication between the cyclopropyl groups and the aromatic ring. Mechanistic studies using deuterated benzyl (B1604629) alcohols have been employed to understand reaction pathways in palladium-catalyzed systems. mdpi.com

| Mechanistic Question | Proposed Investigative Technique | Expected Outcome |

| Stability of Benzylic Cation | Solvolysis rate studies and computational analysis. | Quantification of the stabilizing effect of the two cyclopropylmethyl groups. |

| Nature of Cyclopropyl Rearrangement | Trapping experiments and product analysis under various conditions. | Elucidation of concerted vs. stepwise rearrangement pathways. |

| Electronic Communication | Hammett analysis with substituted phenyl rings. | Understanding the transmission of electronic effects through the scaffold. |

Design of Highly Selective Pharmacological Tools Based on the Scaffold

The cyclopropylmethyl motif is a well-known structural element in medicinal chemistry, often found in compounds targeting the central nervous system. The rigid and lipophilic nature of the α,α-bis(Cyclopropylmethyl)-benzyl alcohol scaffold makes it an attractive starting point for the design of novel pharmacological agents.

Future research should focus on:

Scaffold Decoration: Synthesizing a library of derivatives by modifying the phenyl ring and exploring ester or ether analogues of the alcohol functionality.

Biological Screening: Testing these new compounds against a range of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, where similar structural motifs have shown activity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to identify key features responsible for biological activity and selectivity, leading to the development of potent and specific molecular probes.

Investigation of α,α-bis(Cyclopropylmethyl)-benzyl alcohol in Emerging Fields

The unique structural and electronic properties of this compound suggest potential applications beyond traditional organic and medicinal chemistry.

Catalysis: The tertiary alcohol could serve as a precursor to chiral ligands for asymmetric catalysis. The rigid backbone and the presence of two cyclopropyl groups could create a well-defined chiral pocket around a metal center.

Supramolecular Chemistry: The molecule could act as a building block (tecton) for the construction of larger, self-assembled structures such as coordination polymers or metal-organic frameworks (MOFs). The specific steric demand of the bis(cyclopropylmethyl) groups could direct the assembly into unique and predictable architectures.

Materials Science: Incorporation of this rigid, non-polar scaffold into polymers could impart unique thermal or mechanical properties. Its derivatives might also be investigated as components in organic electronics or as specialized additives. smolecule.com

Q & A

Q. What statistical approaches validate the compound’s biological activity in heterogeneous datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.